molecular formula C5H9NO4 B1456429 DL-Glutamic-2,4,4-D3 acid CAS No. 96927-56-9

DL-Glutamic-2,4,4-D3 acid

Cat. No. B1456429
CAS RN: 96927-56-9
M. Wt: 150.15 g/mol
InChI Key: WHUUTDBJXJRKMK-UHVFUKFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Glutamic-2,4,4-D3 acid, also known as 2-Aminopentanedioic acid-2,4,4-d3, is a labelled form of DL-Glutamic Acid . Glutamic acid is an α-amino acid in the class of non-essential amino acids . The molecular formula of DL-Glutamic-2,4,4-D3 acid is C5H9NO4 .


Molecular Structure Analysis

The linear formula of DL-Glutamic-2,4,4-D3 acid is HO2CCD2CH2CD(NH2)CO2H . The molecular weight is 150.15 g/mol . The InChI string is InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D .


Physical And Chemical Properties Analysis

DL-Glutamic-2,4,4-D3 acid is a solid substance . The melting point is 185 °C (dec) (lit.) . It has a topological polar surface area of 101 Ų .

Scientific Research Applications

Biomolecular Nuclear Magnetic Resonance (NMR)

DL-Glutamic-2,4,4-D3 acid is utilized in NMR spectroscopy to study protein structures, dynamics, and interactions. The deuterium atoms replace hydrogen, reducing the complexity of NMR spectra and enhancing the resolution for biomolecular studies .

Metabolism Research

Researchers use this compound to trace and analyze metabolic pathways. Since deuterium is a stable isotope, it allows for the tracking of glutamic acid through various biochemical processes without altering the normal metabolic flow .

Metabolomics

In metabolomics, DL-Glutamic-2,4,4-D3 acid serves as an internal standard or tracer to quantify metabolites within a biological system. It helps in understanding the global changes in metabolism under different physiological conditions .

Proteomics

Proteomics involves the large-scale study of proteins. DL-Glutamic-2,4,4-D3 acid can be used to label proteins, making it easier to study their expression, function, and structure, especially using mass spectrometry-based proteomics .

Drug Development

The deuterated form of glutamic acid is valuable in drug development for identifying drug targets and understanding drug interactions at the molecular level. It can be incorporated into molecules to study pharmacokinetics and pharmacodynamics .

Clinical Diagnostics

In clinical diagnostics, DL-Glutamic-2,4,4-D3 acid can be used as a contrast agent in imaging or as a biomarker to diagnose diseases related to glutamate metabolism, such as neurodegenerative disorders .

Mechanism of Action

Safety and Hazards

DL-Glutamic-2,4,4-D3 acid may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

2-amino-2,4,4-trideuteriopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-UHVFUKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC([2H])(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Glutamic-2,4,4-D3 acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Glutamic-2,4,4-D3 acid
Reactant of Route 2
DL-Glutamic-2,4,4-D3 acid
Reactant of Route 3
DL-Glutamic-2,4,4-D3 acid
Reactant of Route 4
DL-Glutamic-2,4,4-D3 acid
Reactant of Route 5
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Reactant of Route 6
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